Pentafluorobenzoic anhydride
Overview
Description
Pentafluorobenzoic anhydride is a chemical compound utilized in various synthetic applications due to its electron-withdrawing properties and ability to act as a derivatizing agent. It is particularly useful in the preparation of pentafluorobenzoate derivatives of alcohols and amines, enhancing their detection in analytical methods such as gas chromatography 10.
Synthesis Analysis
The synthesis of compounds involving pentafluorobenzoic anhydride can be achieved through different pathways. For instance, trisubstituted imidazoles have been prepared from O-pentafluorobenzoylamidoximes using palladium-catal
Scientific Research Applications
Derivatization Agent for Alcohols and Hydroxy Fatty Acid Methyl Esters
Pentafluorobenzoic anhydride is used as a derivatizing agent for primary and secondary alcohols, enabling their detection through gas chromatography with an electron-capture detector and electron-capture negative-ion chemical-ionization mass spectrometry. This application is beneficial for analyzing compounds like hydroxy fatty acid methyl esters in various samples (Crabtree, Adler, & Handelman, 1989).
Derivatizing Agent for Aliphatic Amines
Polystyrene resins with mixed carbonic-pentafluorobenzoic anhydride functions have been used to derivatize aliphatic amines. These pentafluorobenzamides can be quantified effectively by gas chromatography, demonstrating the utility of pentafluorobenzoic anhydride in identifying and quantifying these compounds (Jedrzejczak & Gaind, 1992; Jedrzejczak & Gaind, 1993).
Analysis of Hydroxy Lipids
In the field of lipid analysis, pentafluorobenzoic anhydride is used for derivatizing hydroxyeicosatetraenic acid methyl esters. This method, combined with supercritical fluid chromatography and chemical ionization mass spectrometry, aids in the analysis of hydroxy lipids (Crabtree & Adler, 1991).
Charge Density and Topological Analysis
A charge density study of crystalline pentafluorobenzoic acid has been conducted using high-resolution X-ray diffraction. This study, focusing on bond critical points and interactions, provides insights into the chemical and physical properties of pentafluorobenzoic acid and its derivatives (Bach, Lentz, & Luger, 2001).
Photocatalytic Applications
Pentafluorobenzoic acid has been studied for its photocatalytic C-F bond cleavage with ZnO under UV light. This research highlights the potential of pentafluorobenzoic acid in environmental applications, particularly in the degradation of pollutants (Ravichandran, Selvam, & Swaminathan, 2007).
Hydrologic Tracer in Soil Microbial Activities
Pentafluorobenzoic acid is used as a hydrologic tracer to study its effects on soil microbial activities. This application is crucial for understanding the environmental impact of tracers used in pollutant transport and fate studies (Groffman, Gold, & Howard, 1995).
Safety And Hazards
Pentafluorobenzoic anhydride may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorobenzoyl) 2,3,4,5,6-pentafluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F10O3/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)27-14(26)2-5(17)9(21)12(24)10(22)6(2)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCIWPHADHBSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166764 | |
Record name | Pentafluorobenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorobenzoic anhydride | |
CAS RN |
15989-99-8 | |
Record name | Pentafluorobenzoic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015989998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentafluorobenzoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-Pentafluorobenzoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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